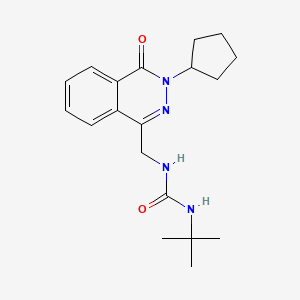
1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential treatment for cancer. In
Aplicaciones Científicas De Investigación
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies involving compounds with tert-butyl groups have revealed significant insights into the self-assembly of molecular devices. Research indicates that specific cyclodextrin compounds can interact with tert-butyl-containing molecules to form complexes that exhibit unique photoisomerization properties. These complexes can transition between different isomers under light exposure, demonstrating potential for applications in molecular devices that rely on light-responsive mechanisms. This research provides a foundational understanding of how tert-butyl groups, similar to those found in 1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, can participate in complex molecular interactions with implications for designing light-responsive materials (Lock et al., 2004).
Metabolism Studies
In the realm of metabolism, research has been conducted on related tert-butyl compounds to understand their metabolic pathways in biological systems. Although not directly related to this compound, these studies shed light on how tert-butyl groups are processed and transformed in organisms. This knowledge can inform the potential biodegradation pathways and toxicity profiles of tert-butyl-containing compounds, which is essential for evaluating their safety and environmental impact (Daniel et al., 1968).
Antineoplastic Activity
Compounds featuring tert-butyl and urea groups have been explored for their antineoplastic (anti-cancer) activity. This area of research is particularly relevant to this compound, as it suggests potential applications in cancer treatment. Studies on similar compounds have shown that they can exhibit cytotoxic effects against cancer cells, indicating that further exploration of this compound and its derivatives could uncover new therapeutic options for cancer patients (Lacroix et al., 1988).
Urea as a Functional Group in Synthesis
The urea functional group plays a pivotal role in synthetic chemistry, offering a versatile platform for creating a wide range of chemical compounds. Research into the synthesis and applications of urea derivatives highlights the importance of the urea moiety in facilitating various chemical reactions and forming compounds with potential pharmaceutical and industrial applications. This body of work underscores the synthetic utility of compounds like this compound in developing new materials and drugs (Wellmar, 1998).
Propiedades
IUPAC Name |
1-tert-butyl-3-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)21-18(25)20-12-16-14-10-6-7-11-15(14)17(24)23(22-16)13-8-4-5-9-13/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERBXMFHPCBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)
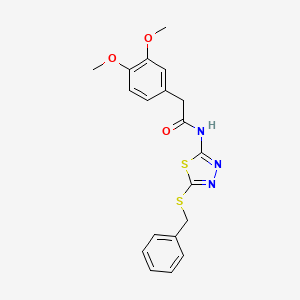

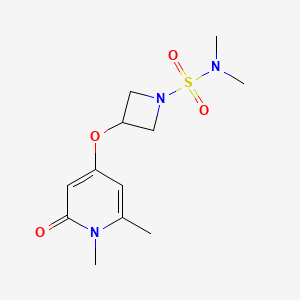
![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)
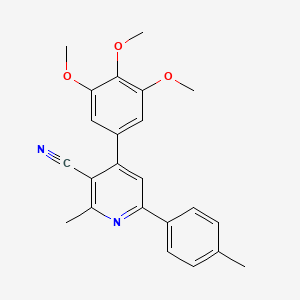

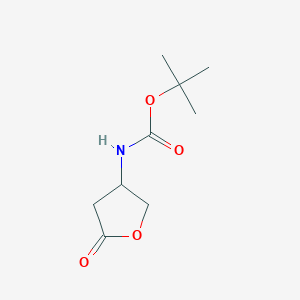
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)